4-[4-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]butan-2-one
Overview
Description
4-[4-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]butan-2-one is a complex organic compound that features a pyrimidine ring, a phenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]butan-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde.
Thioether Formation: The pyrimidine ring is then functionalized with a thiol group to form the pyrimidin-2-ylsulfanyl moiety.
Etherification: The thiol-functionalized pyrimidine is reacted with a halogenated phenyl compound to form the pyrimidin-2-ylsulfanylpropoxyphenyl intermediate.
Ketone Formation: Finally, the intermediate is subjected to a Friedel-Crafts acylation reaction with butanone to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activity against certain diseases or conditions.
Materials Science: The compound’s unique properties could make it useful in the development of new materials with specific characteristics, such as improved stability or reactivity.
Biological Studies: It can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 4-[4-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]butan-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring could play a crucial role in binding to these targets, while the phenyl and butanone moieties may influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[4,3-d]pyrimidin-7-one: Exhibits antibacterial and cyclin-dependent kinase (CDK) inhibitory activities.
Uniqueness
4-[4-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]butan-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties
Properties
IUPAC Name |
4-[4-(3-pyrimidin-2-ylsulfanylpropoxy)phenyl]butan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-14(20)4-5-15-6-8-16(9-7-15)21-12-3-13-22-17-18-10-2-11-19-17/h2,6-11H,3-5,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJAHGJZXXZABQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCCSC2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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